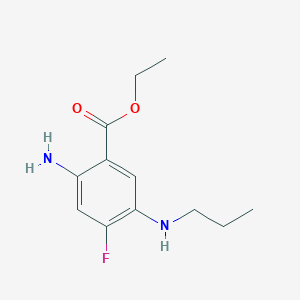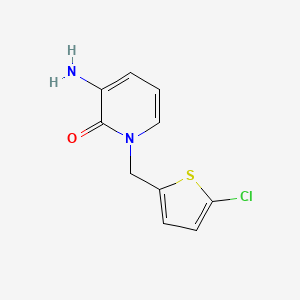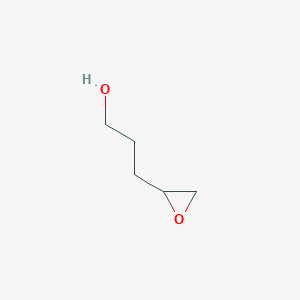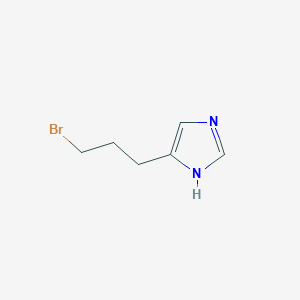
5-(3-bromopropyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Bromopropyl)-1H-imidazole: is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The presence of a bromopropyl group at the 5-position of the imidazole ring makes this compound particularly interesting for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-bromopropyl)-1H-imidazole typically involves the alkylation of 1H-imidazole with 1,3-dibromopropane. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in a suitable solvent like dimethylformamide or acetonitrile.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated intermediates.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in 5-(3-bromopropyl)-1H-imidazole can be substituted by various nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of different derivatives.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, although these are less common for the bromopropyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include azido, thiocyanato, or amino derivatives of the imidazole ring.
Oxidation Products: Oxidation can lead to the formation of imidazole N-oxides.
科学的研究の応用
Chemistry: 5-(3-Bromopropyl)-1H-imidazole is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of imidazole derivatives with biological targets. It can be used to modify proteins or nucleic acids through covalent attachment.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit antimicrobial, antifungal, or anticancer activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including catalysts and polymer additives.
作用機序
The mechanism of action of 5-(3-bromopropyl)-1H-imidazole largely depends on its specific application. In general, the bromopropyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds, thereby modifying the function of the target molecule. The imidazole ring itself can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways.
類似化合物との比較
1-(3-Bromopropyl)-1H-imidazole: Similar structure but with the bromopropyl group at the 1-position.
5-(3-Chloropropyl)-1H-imidazole: Similar structure but with a chlorine atom instead of bromine.
5-(3-Hydroxypropyl)-1H-imidazole: Similar structure but with a hydroxyl group instead of bromine.
Uniqueness: The presence of the bromine atom in 5-(3-bromopropyl)-1H-imidazole makes it more reactive towards nucleophiles compared to its chloro or hydroxy analogs. This reactivity can be advantageous in synthetic applications where selective substitution is desired. Additionally, the position of the bromopropyl group on the imidazole ring can influence the compound’s biological activity and its interactions with target molecules.
特性
IUPAC Name |
5-(3-bromopropyl)-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c7-3-1-2-6-4-8-5-9-6/h4-5H,1-3H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEKYJDRLXCSRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
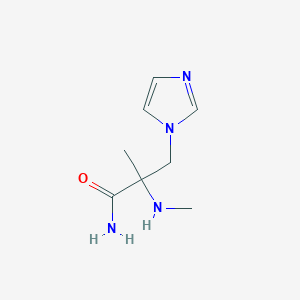
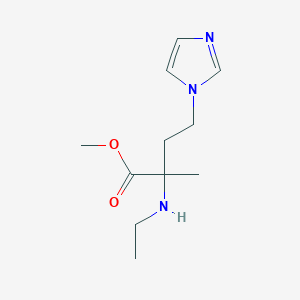
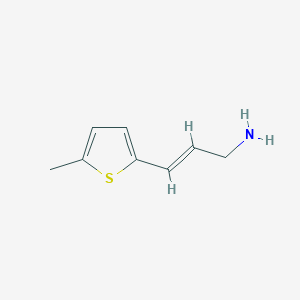
![Methyl[(1-propoxycyclohexyl)methyl]amine](/img/structure/B13627656.png)

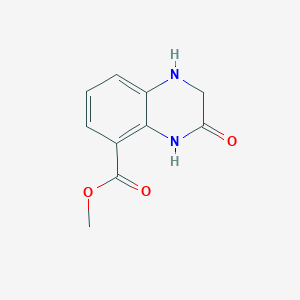
![4-(((tert-Butyldimethylsilyl)oxy)methyl)bicyclo[2.2.2]octane-1-carbaldehyde](/img/structure/B13627669.png)
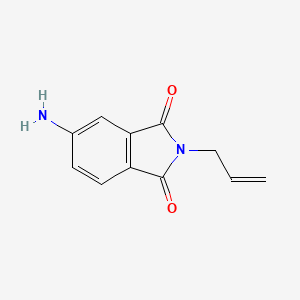
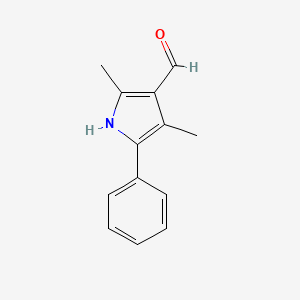
![1-[(1S)-1-azidoethyl]-4-methylbenzene](/img/structure/B13627696.png)
